Product packaging for Cyheptamide(Cat. No.:CAS No. 7199-29-3)

Cyheptamide

Cat. No.: B1669533
CAS No.: 7199-29-3
M. Wt: 237.30 g/mol
InChI Key: APBVLLORZMAWKI-UHFFFAOYSA-N
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Description

Historical Context of Initial Investigations

The 1960s represented a pivotal time in the search for new treatments for epilepsy and other CNS disorders. The field of anticonvulsant therapy was still dominated by a limited number of drugs, including phenobarbital (B1680315) and phenytoin (B1677684), both of which had been discovered decades earlier. While effective for many, these existing medications were not universally successful and were associated with a range of side effects. This created a significant medical need and a corresponding drive within the pharmaceutical industry to discover novel, more effective, and better-tolerated anticonvulsant agents.

It was within this environment that Ayerst Research Laboratories undertook the development and investigation of Cyheptamide in the 1960s. nih.gov The research into this compound was part of a broader trend of systematic screening of chemical compounds for therapeutic activity. This era saw the establishment of more structured approaches to drug discovery, including the use of animal models to predict clinical efficacy. For instance, the maximal electroshock seizure (MES) test and the pentylenetetrazol (PTZ) seizure test were standard methods used to identify compounds with potential anticonvulsant properties.

Significance in the Landscape of Central Nervous System Active Compounds

This compound's significance lies in its chemical structure, which placed it at the intersection of two important classes of CNS-active compounds: tricyclic antidepressants and established anticonvulsants. Its tricyclic core is structurally related to that of early antidepressants like imipramine (B1671792) and amitriptyline, which were also being actively explored for a range of neurological effects in the 1950s and 60s. researchgate.netnih.gov

This structural similarity was a key driver of research interest. Furthermore, this compound shares stereochemical features with the established anticonvulsant phenytoin and the then-emerging carbamazepine (B1668303). nih.gov This suggested that this compound might exert its anticonvulsant effects through a similar mechanism, potentially involving the modulation of voltage-gated sodium channels, a key target for many anticonvulsant drugs. nih.gov The exploration of compounds like this compound, therefore, represented an attempt to build upon the known therapeutic benefits of existing drug classes while potentially discovering new and improved pharmacological profiles.

Role in Early Pharmaceutical Research Trajectories

This compound's role in early pharmaceutical research can be seen as that of an investigational tool that helped to shape the understanding of structure-activity relationships for anticonvulsant drugs. Although it was ultimately not marketed, the research conducted on this compound contributed to the growing body of knowledge about which chemical modifications to the tricyclic structure could lead to anticonvulsant activity.

The pharmacological evaluation of this compound in the early 1970s detailed its broad spectrum of activity, including its effects on motor activity, reflexes, and its antagonism of chemically induced convulsions. informahealthcare.com These studies, while not leading to a commercial product, were valuable in refining the models used for anticonvulsant drug discovery. The investigation of this compound and other similar compounds informed the trajectory of research programs, guiding medicinal chemists in the design of new molecules with potentially greater potency and selectivity. This line of inquiry was part of a larger effort to move from serendipitous discovery to more rational drug design in the field of CNS therapeutics. cambridge.org

Detailed Research Findings

The following tables present some of the key research findings related to this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₁₆H₁₅NO
Molar Mass 237.30 g/mol
IUPAC Name 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxamide
Synonyms AY 8682, BS 7029
Appearance Powder

This data is compiled from multiple sources. nih.gov

Table 2: Comparative Anticonvulsant Potency

CompoundRelative Potency (Intraperitoneal, Mice)
Phenytoin More potent than this compound
Carbamazepine More potent than this compound
This compound Less potent than Phenytoin and Carbamazepine

This table is based on findings from a 1981 study comparing the anticonvulsant potencies of these three compounds. The study noted that while this compound was less potent based on dosage, the differences were less pronounced when comparing blood and brain concentrations. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15NO B1669533 Cyheptamide CAS No. 7199-29-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c17-16(18)15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBVLLORZMAWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046551
Record name Cyheptamide
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Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7199-29-3
Record name Cyheptamide
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Record name Cyheptamide [USAN:INN]
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Record name Cyheptamide
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Record name Cyheptamide
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Synthetic Pathways and Chemical Derivatization of Cyheptamide

Methodologies for Cyheptamide Synthesis

While specific detailed synthetic procedures for this compound itself were not extensively detailed in the search results, the synthesis of related dibenzo[a,d]cycloheptene-5-carboxamides has been reported. One approach involves the hydrolysis of a corresponding precursor. For instance, cytenamide (5H-dibenzo[a,d]cycloheptene-5-carboxamide), a related analogue, can be synthesized by hydrolysis of a precursor using ethanolic KOH. researchgate.net This suggests that similar amide formation or hydrolysis reactions could be relevant to this compound synthesis, which is its dihydro analogue.

The broader field of organic synthesis provides general methodologies applicable to the construction of the dibenzocycloheptene scaffold and the introduction of the carboxamide group. Designing a synthetic pathway typically involves identifying a target molecule and starting materials, then determining the necessary steps to add, change, or remove functional groups and build the carbon framework. accessscience.com This can involve various reactions for functional group interconversion and carbon-carbon bond formation. accessscience.com

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of this compound analogues and derivatives often involve modifications to the core tricyclic structure or the carboxamide functional group. This is a common strategy in medicinal chemistry to explore structure-activity relationships and potentially improve properties. nih.gov

Studies have investigated series of dibenzo[a,d]cycloheptadiene- and dibenzo[a,e]cycloheptatriene-5-carboxamides, which are closely related to this compound. researchgate.net These studies involve preparing derivatives with variations in the central cycloheptene (B1346976) ring (e.g., presence or absence of a double bond, as in this compound vs. cytenamide) and potentially modifications to the carboxamide group or substituents on the aromatic rings. researchgate.net

The synthesis of derivatives can involve various chemical transformations. For example, the introduction of different substituents or the modification of existing functional groups on the dibenzocycloheptene scaffold can lead to a range of analogues. The synthesis of N-phenyl-6,11-dihydrodibenz[b,e]oxepin-11-carboxamides and related derivatives, based on the structures of reported inhibitors, illustrates the modification of a similar tricyclic system with a carboxamide group. researchgate.net

Research has also explored the structural similarity between this compound and other compounds, such as diphenylhydantoin, which share certain stereochemical features important for their activity. researchgate.netsigmaaldrich.comacs.org This suggests that synthetic efforts might be guided by the structural motifs present in related active molecules.

Exploration of Related Chemical Scaffolds and Their Synthetic Routes

The chemical scaffold of this compound is the 10,11-dihydro-5H-dibenzo[a,d]cycloheptene system with a carboxamide at the 5-position. Exploration of related chemical scaffolds involves investigating compounds with similar core structures or functional groups.

Related scaffolds include the dibenzo[a,d]cycloheptadiene system (present in cytenamide) and other tricyclic structures with variations in the bridging unit between the phenyl rings (e.g., methylene, ethylene, sulfur, or oxygen bridges). researchgate.net The synthesis of these related scaffolds employs various organic chemistry methodologies depending on the specific structural features.

For instance, the synthesis of other tricyclic carboxamides derived from introducing different bridges between the o,o'-positions of the phenyl rings in diphenylacetamide has been evaluated. researchgate.net This highlights the synthetic strategies used to construct variations of the core scaffold.

The concept of "scaffold hopping" is relevant here, where the central core structure of a molecule is modified to generate novel chemotypes while retaining desired properties. nih.gov This can involve heterocycle replacements, ring opening or closure, or other significant structural changes, each requiring specific synthetic routes. nih.gov

The synthesis of complex molecules, including those with polycyclic structures like this compound, often involves multi-stage organic synthetic routes, building the target molecule from simpler starting materials through a series of reactions. accessscience.comsavemyexams.com

Pharmacological Characterization of Cyheptamide

Preclinical Evaluation of Anticonvulsant Efficacy

Preclinical studies have been instrumental in assessing the potential of cyheptamide as an anticonvulsant agent. These evaluations typically involve the use of standardized animal seizure models to determine a compound's ability to prevent or suppress seizure activity.

Assessment in Established Seizure Models (e.g., Maximal Electroshock, Pentylenetetrazole)

This compound has demonstrated anticonvulsant activity in established seizure models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests nih.govncats.io. The MES model is commonly used to identify compounds effective against generalized tonic-clonic seizures, providing an indication of a compound's ability to prevent seizure spread when neuronal circuits are maximally active nih.govmeliordiscovery.com. The PTZ model, which involves the administration of a chemical convulsant, is used to induce generalized seizures and can be used for screening anti-epileptic drugs wikipedia.orgnih.govmeliordiscovery.com. Oral administration of this compound at doses between 14 and 25 mg/kg has been shown to protect mice against the tonic phase of both PTZ-induced convulsions and MES seizures ncats.io.

Comparative Pharmacological Potency with Clinically Relevant Anticonvulsants (e.g., Carbamazepine (B1668303), Phenytoin)

Studies have compared the anticonvulsant potency of this compound with that of clinically relevant anticonvulsants such as carbamazepine and phenytoin (B1677684) nih.govgla.ac.uktno.nlmdpi.com. While this compound was found to be less potent than carbamazepine or phenytoin when compared based on intraperitoneal dosage, the difference in potency was significantly reduced when blood or brain concentrations were considered nih.gov. This suggests that pharmacokinetic factors may play a role in the observed differences in potency based on administration route nih.gov.

A comparative study in mice using a standard maximal electroshock procedure determined the relative potencies of this compound, carbamazepine, and phenytoin based on blood and brain concentrations nih.gov.

Table 1: Comparative Anticonvulsant Potency in Mice (Maximal Electroshock Model)

CompoundRelative Potency (based on blood concentration)Relative Potency (based on brain concentration)
This compoundLess potent than Carbamazepine and PhenytoinCloser in potency to Carbamazepine and Phenytoin
Carbamazepine--
Phenytoin--

Note: Specific numerical values for relative potency ratios were not available in the provided text snippets, but the qualitative relationship is described.

Elucidation of this compound's Mechanism of Action

Understanding the mechanism by which this compound exerts its anticonvulsant effects is crucial for characterizing its pharmacological profile. Investigations have explored its potential molecular targets, structural similarities to known anticonvulsants, and interactions with various receptor systems.

Investigation of Molecular Targets and Binding Affinities

While the precise molecular targets and binding affinities of this compound are not extensively detailed in the provided information, research into its mechanism of action often involves examining its interaction with ion channels and neurotransmitter systems known to be involved in seizure activity pharmacologyeducation.orgwikipedia.orgopenaccessjournals.comnih.gov. Anticonvulsant drugs commonly target voltage-gated sodium channels, GABAergic systems, and calcium channels pharmacologyeducation.orgwikipedia.orgopenaccessjournals.comnih.gov.

Analysis of Structural Similarities to Established Agents as a Basis for Activity

Structural analysis has revealed similarities between this compound and established anticonvulsant drugs, particularly phenytoin and carbamazepine wikipedia.orgnih.govuni.lujddtonline.infoscilit.comsigmaaldrich.com. X-ray diffraction studies have shown that this compound shares key structural features with carbamazepine and diphenylhydantoin (phenytoin), including the presence of an amide group with delocalization of pi-electrons and a single bond linking the amide to a tetrahedral carbon atom nih.gov. These structural features are also present in carbamazepine and phenytoin, drugs used for generalized tonic-clonic seizures nih.gov.

The shapes of this compound and carbamazepine have three common features (the amide and two hydrophobic regions) that can be simultaneously overlapped, while phenytoin fits two of these three regions nih.gov. These structural and electronic features have been analyzed in the context of current models for anticonvulsant activity, suggesting that these similarities may form the basis for this compound's anticonvulsant properties nih.gov.

Potential Interactions with Receptor Systems (e.g., Sigma-1 Receptors)

The potential interactions of this compound with various receptor systems, including sigma-1 receptors, have been explored mdpi.comflybase.orgwikipedia.orgnih.govoncotarget.comdntb.gov.uamdpi.com. Sigma-1 receptors are chaperone proteins primarily located in the endoplasmic reticulum that interact with various ion channels and receptor systems and have been implicated in neuroprotection and antiseizure activity mdpi.comnih.govoncotarget.commdpi.com. While a direct binding affinity of this compound to sigma-1 receptors is not explicitly stated in the provided snippets, some research suggests potential interactions between sigma receptor ligands and ion channels like Kv2.1, and a related compound, cyproheptadine (B85728), has been shown to bind σ1-R and enhance outward K+ current mediated by the Kv2.1 α subunit oncotarget.com. The relationship between this compound and cyproheptadine in this context warrants further investigation.

Table 2: Structural Feature Comparison of this compound, Carbamazepine, and Phenytoin

CompoundAmide Group (pi-electron delocalization)Single bond (amide to tetrahedral carbon)Overlappable Hydrophobic Regions
This compoundYesYesTwo
CarbamazepineYesYesTwo
PhenytoinYesYesOne

Note: Based on the description of structural similarities and overlapping features. nih.gov

Metabolism and Biotransformation of Cyheptamide

Identification of Metabolic Pathways in Biological Systems

Studies employing radiolabeled cyheptamide in both animals and humans have been instrumental in delineating its metabolic pathways. medkoo.com, targetmol.cn, drugfuture.com, nih.gov These investigations have revealed that this compound undergoes significant biotransformation. nih.gov The metabolic disposition of this compound has been examined across different species, including rats and humans, utilizing analytical techniques such as chromatography and mass spectrometry to isolate and identify the resulting metabolites. nih.gov

Characterization of this compound Metabolites (e.g., C-10 Hydroxylated Metabolites, Epoxide-diol Pathway)

Characterization efforts have led to the identification of several key metabolites of this compound. Prominent among these are the C-10 hydroxylated metabolites. doi.org, acs.org, tno.nl Research has focused on the formation of these hydroxylated derivatives, and analytical methods, such as colorimetric determination, have been developed for their quantification, particularly in studies involving rats. acs.org, tno.nl

Another significant metabolic route identified is the epoxide-diol pathway. researchgate.net, nih.gov This pathway involves the formation of an intermediate, the this compound-10,11-epoxide, which is subsequently metabolized to a dihydrodihydroxy compound, specifically 10,11-dihydro-10,11-dihydroxycytenamide (based on the description of the pathway for a related compound). nih.gov The conversion of epoxides to vicinal diols is often facilitated by epoxide hydrolase enzymes as part of metabolic processes. researchgate.net The involvement of an epoxide-diol pathway in the metabolism of compounds structurally related to this compound has been observed, and this pathway can be subject to induction under certain conditions. researchgate.net

Additionally, during metabolic studies, a chemical artifact, cytenamide-syn-11-hydroxylactone, was detected in urine samples. nih.gov

Studies on Enzyme Induction and Biotransformation Kinetics

Investigations have also addressed the potential for this compound to induce metabolic enzymes and the kinetics of its biotransformation. Enzyme induction, a process leading to increased expression and activity of drug-metabolizing enzymes, can have implications for drug-drug interactions by altering the clearance of co-administered substances. xenotech.com, mdpi.com, nih.gov The cytochrome P450 (CYP) enzyme system is a primary player in drug metabolism and a common target for enzyme induction. nih.gov, mdpi.com

Studies have applied methods for analyzing this compound metabolites to evaluate enzyme induction, particularly in animal models like the rat. acs.org, tno.nl These studies aim to determine if this compound or its metabolites can influence the activity levels of metabolic enzymes. acs.org, tno.nl The kinetics of biotransformation describe the rates at which these metabolic conversions occur, providing insight into how quickly this compound is processed in the body.

Interactive Data Table: Identified this compound Metabolites

Metabolite ClassSpecific Metabolites IdentifiedPathway InvolvedDetection Methods Used
Hydroxylated MetabolitesC-10 hydroxylated metabolitesHydroxylationColorimetric determination tno.nl
Epoxide-Diol PathwayThis compound-10,11-epoxide, 10,11-dihydro-10,11-dihydroxycytenamideEpoxide-diol pathwayChromatography, Mass Spectrometry nih.gov
Chemical ArtifactCytenamide-syn-11-hydroxylactoneNot a true metaboliteObserved in urine nih.gov

Crystallographic and Solid State Research of Cyheptamide

X-ray Diffraction Analyses for Structural Elucidation

X-ray diffraction (XRD) is a fundamental technique used to determine the atomic and molecular structure of crystalline materials researchgate.netlibretexts.org. For cyheptamide, both single-crystal and powder X-ray diffraction (PXRD) have been employed for structural elucidation researchgate.netresearchgate.net. Single-crystal X-ray diffraction provides a detailed three-dimensional arrangement of atoms within a crystal, while PXRD is particularly important for analyzing polycrystalline powders, which are common forms of active pharmaceutical ingredients researchgate.net.

The crystal structure of this compound was first reported in the 1980s, and a low-temperature redetermination has also been conducted iucr.orgiucr.orgcrystallography.net. These analyses confirm the molecular structure of this compound, showing the central seven-membered azepine ring adopting a boat conformation researchgate.net. The amide group exhibits delocalization of pi-electrons, and the bond linking the amide to the tetrahedral carbon atom is a single bond nih.gov.

A low-temperature redetermination of this compound provided detailed crystal data. The compound crystallizes in a monoclinic system with space group P 2₁/c iucr.orgiucr.orgcrystallography.net.

ParameterValue
Crystal SystemMonoclinic
Space GroupP 2₁/c
a (Å)5.6035 (7)
b (Å)9.1716 (11)
c (Å)23.579 (3)
β (°)96.752 (12)
V (ų)1203.4 (3)
Z4
Temperature (K)150 (2)
Wavelength (Å)0.71073 (Mo Kα)
Density (Mg m⁻³)1.310
R[F² > 2σ(F²)]0.035
wR(F²)0.086
Goodness-of-fit1.04
Parameters refined223
Reflections2407

Table 1: Crystallographic Data for this compound (Low-Temperature Redetermination) iucr.orgcrystallography.net

PXRD is also used as a "fingerprint" to identify specific crystallographic phases and is crucial in high-throughput physical form screening researchgate.net. Solving crystal structures from powder diffraction data is possible using methodologies like global optimization, where a molecular model is adjusted within a determined unit cell to match observed and calculated PXRD data researchgate.net.

Polymorphism and Diverse Crystalline Forms of this compound

Polymorphism refers to the ability of a solid material to exist in more than one crystal form, each with a different arrangement of molecules in the crystal lattice mt.com. While the chemical nature remains the same, different polymorphs can exhibit distinct physical properties mt.com.

Research indicates that this compound can exist in different crystalline forms. A catemeric crystal structure of this compound has been reported researchgate.netrsc.orgsoton.ac.uk. Furthermore, the first crystals of an entirely new polymorph of this compound, which is isomorphous to certain forms of dihydrocarbamazepine and carbamazepine (B1668303), have been produced using isomorphous templating researchgate.netacs.org.

Solid-State Phase Transformations (e.g., Catemer-to-Dimer Transformation)

Solid-state phase transformations involve a change in the crystal structure of a material without melting. A notable solid-state transformation observed in this compound is the catemer-to-dimer structural transformation researchgate.netrsc.orgsoton.ac.uk. Upon heating, a catemeric crystal structure of this compound undergoes a transformation in the solid state to produce a dimer-based form researchgate.netrsc.orgsoton.ac.uk. This transformation has been studied using laboratory X-ray powder diffraction (XRPD) data, providing evidence of a carbamazepine analogue crystallizing in both hydrogen-bonded motifs researchgate.netrsc.orgsoton.ac.uk.

Analysis of Hydrogen Bonding Motifs and Supramolecular Interactions in this compound Crystals

The catemeric motif observed in this compound is also present in the crystal structures of the closely related compound dihydrocarbamazepine iucr.orgiucr.org. This motif is formed by N—H⋯O and N—H⋯π interactions iucr.orgiucr.org. The transformation from a catemeric to a dimer-based form upon heating highlights the influence of temperature on the dominant hydrogen bonding motifs researchgate.netrsc.orgsoton.ac.uk. Primary amide groups, like the one in this compound, are known to form characteristic hydrogen-bonded motifs in the solid state, including dimers and "amide ladders" ucc.ie. The R₂²(8) dimer motif is a common hydrogen bonding pattern in primary amides ucc.ie.

Applications of Crystal Structure Prediction Methodologies in this compound Research

Crystal Structure Prediction (CSP) is a computational approach aimed at predicting the possible crystal structures of a compound based on its molecular structure ucl.ac.ukwikipedia.org. CSP methods explore the crystal energy landscape, which represents the set of thermodynamically plausible structures ucl.ac.uk.

CSP methodologies have been applied in research involving this compound, often in conjunction with experimental techniques iucr.orgucl.ac.uk. The basic science underlying the solid-state diversity of carbamazepine and its analogues, including this compound, has been investigated by coupling automated parallel crystallization with CSP iucr.orgiucr.orgnih.gov. CSP can help identify potential new polymorphs and guide experimental efforts to obtain them ucl.ac.ukucl.ac.ukresearchgate.net. For example, a predicted orthorhombic crystal structure of carbamazepine, which is isostructural with an experimentally determined dihydrocarbamazepine crystal structure, provided a rationale for synthesizing a solid solution with carbamazepine in a catemeric configuration researchgate.net. Experiments using isomorphous templating, inspired by computational predictions, have been successful in obtaining new polymorphs, including a new form of this compound researchgate.netacs.orgucl.ac.ukacs.org.

Investigations into Isostructurality and Solid Solution Formation with Related Compounds

Isostructurality occurs when different compounds crystallize in the same space group with similar unit cell parameters and packing arrangements wikipedia.orgnih.gov. Solid solutions are homogeneous mixtures of two or more compounds in the solid state that share a single crystal structure wikipedia.orgnih.gov.

This compound has been investigated in the context of isostructurality and solid solution formation with related compounds, particularly carbamazepine and dihydrocarbamazepine iucr.orgiucr.orgresearchgate.netnih.gov. The crystal structure of this compound is essentially isostructural with the monoclinic form of dihydrocarbamazepine iucr.org. This structural similarity, based on shared catemeric hydrogen bonding motifs, is notable iucr.orgiucr.org.

Studies exploring the solid-state diversity of carbamazepine and its analogues have involved investigating isostructural relationships to understand crystallization behavior and potentially target the crystallization of specific forms iucr.orgresearchgate.netnih.gov. The concept of isomorphous templating, where crystallization is induced on the surface of an isomorphous form of a related molecule, has been successfully applied to this compound researchgate.netacs.orgucl.ac.ukacs.org. This method has been used to produce the first crystals of a new this compound polymorph that is isomorphous to certain forms of dihydrocarbamazepine and carbamazepine researchgate.netacs.org. The propensity for two substances to form a solid solution is influenced by factors such as similar atomic radii, crystal structure, electronegativities, and valency wikipedia.org. Isopolymorphism, where each polymorph of one substance is isomorphous to a respective polymorphic form of another substance, can lead to the formation of solid solutions nih.gov.

Advanced Analytical Methodologies for Cyheptamide in Biological Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that couples the separation capabilities of Gas Chromatography with the detection and identification strengths of Mass Spectrometry. leeder-analytical.comresearchgate.net It is particularly effective for the quantification of volatile and semi-volatile pharmaceutical compounds in complex biological matrices such as blood, urine, and tissue samples. researchgate.net GC-MS is widely utilized in pharmacokinetic studies, toxicology, drug monitoring, and forensic science due to its high sensitivity and specificity. researchgate.net The technique allows for the precise identification of compounds based on their unique mass spectra, even in complex biological matrices. researchgate.net GC provides excellent separation of components in complex mixtures, ensuring that even closely related compounds can be effectively analyzed. researchgate.net

While GC-MS is a powerful tool in bioanalysis, specific detailed applications and research findings focusing solely on the detection and quantification of Cyheptamide itself in biological matrices using this method were not prominently featured in the provided search results. The information available primarily highlights the general capabilities of GC-MS in bioanalysis and the use of this compound as an internal standard in GC-MS methods for other analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for this compound Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely used for small molecule bioanalysis in pharmaceutical laboratories and has become the technique of choice for the quantitative determination of drugs in biological matrices. veedalifesciences.combioanalysis-zone.comnih.gov Its advantages include high specificity, sensitivity, and throughput. nih.gov LC-MS/MS enables the rapid separation of compounds from complex biological matrices, improving throughput and sensitivity. researchgate.net

Similar to GC-MS, detailed methodologies and specific research findings focused exclusively on the analysis of this compound itself in biological matrices using LC-MS/MS were not extensively present in the provided search results. The available information emphasizes the general utility and advantages of LC-MS/MS in bioanalysis and, notably, the application of this compound as an internal standard within LC-MS/MS assays for other compounds.

Optimization of Sample Preparation and Extraction Techniques for Bioanalysis (e.g., Plasma, Urine)

Sample preparation is a critical step in bioanalysis, essential for extracting the desired analytes from complex biological matrices and removing interfering components that could affect subsequent analysis. nih.govgcms.cz Biological matrices like plasma and urine present unique challenges due to their complexity. nih.govgcms.cz Effective sample preparation is crucial for achieving reliable identification and quantification of an analyte. gcms.cz

Various techniques are employed for sample preparation in bioanalysis, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). chromatographyonline.comlcms.czbioanalysis-zone.com SPE is often chosen for its ability to provide low matrix factors, high sample cleanliness, and concentration of low-level analytes. lcms.cz A standard SPE protocol typically involves conditioning, equilibration, sample loading, washing, and elution steps, although simplified protocols exist. lcms.cz LLE remains a widely used targeted sample preparation technique in bioanalysis. gcms.cz

In the context of methods where this compound has been utilized as an internal standard, sample preparation techniques such as solid phase extraction have been employed for plasma samples. nih.gov For instance, a modified method involving solid phase extraction on C18 Empore™ disk cartridges with a hexane (B92381) wash followed by elution with ethyl acetate (B1210297) was used in a GC-MS assay where this compound served as the internal standard for Topiramate analysis in plasma. nih.gov Similarly, in an LC-MS/MS method for anti-HIV drugs using this compound as an internal standard, the optimized assay procedure was validated to extract the compounds from plasma and peripheral blood mononuclear cell samples with high efficiency, selectivity, and sensitivity. nih.gov

Utilization of this compound as an Internal Standard in Bioanalytical Assays for Other Compounds

An important facet of developing robust chromatographic bioanalytical methods is the identification and selection of an appropriate internal standard. bioanalysis-zone.com The internal standard is added at a fixed level prior to extraction and helps compensate for experimental sample-to-sample variation and matrix effects. chromatographyonline.comkcasbio.com Ideally, an internal standard should have chemical and physical properties that match or are nearly identical to those of the target analyte. bioanalysis-zone.com

This compound has been utilized as an internal standard in bioanalytical assays for the quantification of other compounds in biological matrices. nih.govnih.govasm.org For example, this compound, described as a commercially available carbamazepine (B1668303) analog, has been commonly used as an internal standard for simultaneous assays of anticonvulsants. nih.gov In a GC-MS method for the analysis of Topiramate from plasma, this compound was successfully used as the internal standard. nih.gov The extraction recovery for this compound in this method was reported to be similar to that of Topiramate, at 65.8 ± 8.6% at the concentration used in the assay. nih.gov The ratio of Topiramate/internal standard was found to be constant across the concentration range, with a mean ratio of 0.658 ± 0.036. nih.gov

This compound has also been employed as an internal standard in LC-MS/MS methods for the simultaneous detection and quantification of anti-HIV drugs such as atazanavir, ritonavir, and tenofovir (B777) in biological samples like plasma and cell samples. nih.govasm.org In one such LC-MS/MS method, the internal standard this compound eluted at 4.85 minutes (±0.02 min). nih.gov The use of this compound as an internal standard in these assays contributes to the method's precision and accuracy. nih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound23603

Interactive Data Tables

Based on the available data in the text, a summary of the extraction recovery for this compound when used as an internal standard in a GC-MS assay for Topiramate is presented below:

AnalyteExtraction Recovery (%)Concentration (µg/mL)
This compound65.8 ± 8.61.1

Additionally, the mean ratio of Topiramate to the this compound internal standard in the same assay was reported:

RatioMean Value
Topiramate / this compound IS0.658 ± 0.036

Toxicological Investigations Pertaining to Cyheptamide

Research on Toxicological Profiles in Preclinical Models

Research into the toxicological profiles of compounds like Cyheptamide in preclinical models is a standard component of safety evaluation. Preclinical studies aim to characterize the potential harmful effects of a substance before it is evaluated in humans. nih.govcriver.com Animal models, particularly rodents and non-rodents, are commonly employed in these investigations to identify target organ toxicity and assess effects at relevant exposure levels. nih.goveuropa.eu The duration and design of these studies are dependent on the intended use and potential exposure duration of the substance. europa.eu

Toxicology testing in animals is required to justify single and repeated exposures to compounds. tno.nl Preclinical models are used to study various aspects of toxicity, including acute and chronic effects, reproductive and developmental toxicity, and carcinogenicity. nih.gov The selection of appropriate animal models is crucial for predicting potential human toxicities, although translating findings from animal models to humans can sometimes be discordant due to species-specific differences. huborganoids.nl

While specific detailed data tables on this compound's toxicological profile in preclinical models were not extensively available in the search results, the general principles and methodologies applied in such research provide context. These studies typically involve administering the compound to animal groups at different dose levels and observing for adverse effects, conducting clinical chemistry, hematological examinations, urinalysis, and histopathological evaluations. europa.euoecd.org The goal is to determine dose-response relationships and identify the no observed adverse effect level (NOAEL) or other relevant toxicity endpoints. nih.govresearchgate.net

Cellular and Molecular Responses to this compound Exposure

Investigating the cellular and molecular responses to chemical exposure is fundamental to understanding the mechanisms of toxicity. advinus.com This involves examining how cells and their components react to the presence of a substance, including changes in gene expression, protein activity, and cellular pathways. frontiersin.orgnih.govnih.gov

In vitro methods, using cell systems, are increasingly utilized to study cellular toxicity mechanisms and can complement traditional animal testing. criver.comnih.govmdpi.com These methods allow for the investigation of various cellular responses, such as cytotoxicity, alterations in cellular transport and accumulation, metabolic degradation, and interactions with intracellular proteins and membranes. advinus.comnih.goveuropa.eu

Understanding the molecular mechanisms of toxicity can enhance the ability to predict potential hazards and provides a basis for understanding how a substance might cause harm at a cellular level. advinus.com Adverse effects at the molecular level can include alterations in DNA-RNA transcription, binding to specific receptors, and effects on genes or gene products, ultimately potentially leading to dysfunction in organs or tissues. advinus.com

While specific research detailing the cellular and molecular responses solely to this compound exposure was not prominently found in the search results, the methodologies employed in studying such responses for other compounds are well-established. These can involve techniques to assess cell viability, identify changes in gene and protein expression profiles, and investigate specific signaling pathways that may be perturbed by the compound. frontiersin.orgnih.govnih.govnih.govresearchgate.net The effective concentration of a chemical at the molecular target within cells in vitro is a critical factor in initiating effects and is considered a better indicator of the biologically effective dose than the nominal concentration. europa.eu

Comparative Research and Broader Scientific Contributions of Cyheptamide Studies

Structural and Pharmacological Comparisons with Carbamazepine (B1668303), Phenytoin (B1677684), and Other Anticonvulsants

Comparative studies have examined the structural and pharmacological similarities and differences between cyheptamide, carbamazepine, and phenytoin, all of which have demonstrated anticonvulsant activity. nih.govnih.govsigmaaldrich.com

Structurally, this compound and carbamazepine share certain stereochemical features with phenytoin. When superimposed, these compounds exhibit approximate apposition of two bulky hydrophobic groups and two electron donor atoms. nih.govnih.gov X-ray diffraction studies have revealed that the amide group in this compound exhibits delocalization of pi-electrons over the nitrogen, carbon, and oxygen atoms, with the bond linking the amide to the tetrahedral carbon atom being a single bond. These structural characteristics are also present in carbamazepine and diphenylhydantoin (phenytoin), two drugs used for generalized tonic-clonic seizures. nih.gov The shapes of this compound, 3-hydroxy-3-phenacyloxindole, and carbamazepine share three common features that can be simultaneously overlapped: the amide and two hydrophobic regions. Phenytoin, in comparison, fits two of these three regions at one time. nih.gov

Pharmacologically, the anticonvulsant activity of this compound has been compared to that of carbamazepine and phenytoin using standard maximal electroshock procedures in mice. nih.govsigmaaldrich.comsigmaaldrich.com While this compound was found to be less potent than carbamazepine or phenytoin based on intraperitoneal dosage, the difference in potency was significantly reduced when compared based on blood or brain concentrations. nih.gov

These comparative studies, analyzing both structural and activity data, have been valuable for quantitative structure-activity relationship (QSAR) investigations aimed at understanding the molecular basis of anticonvulsant activity. nih.govresearchgate.net

Below is a table summarizing some comparative potency findings based on blood and brain concentrations:

CompoundRelative Potency (Blood Concentration Basis)Relative Potency (Brain Concentration Basis)
This compoundLower than Carbamazepine and PhenytoinCloser to Carbamazepine and Phenytoin
CarbamazepineHigher than this compoundHigher than this compound
PhenytoinHigher than this compoundHigher than this compound

Implications for the Development of Novel Therapeutics and Understanding Drug Action

The research on this compound, particularly its structural and pharmacological comparisons with established anticonvulsants, has implications for the development of novel therapeutics and a deeper understanding of drug action. The shared structural features among this compound, carbamazepine, and phenytoin suggest that these characteristics may be important for anticonvulsant activity. nih.govnih.gov Analyzing these commonalities helps researchers identify potential pharmacophores – the essential parts of a molecular structure responsible for a drug's biological activity. researchgate.net

Understanding the relationship between the structure of these compounds and their activity, especially in terms of blood and brain concentrations, provides insights into factors influencing potency and distribution within the body. nih.gov This knowledge can guide the design and synthesis of new compounds with optimized properties for treating neurological conditions like epilepsy. The exploration of compounds like this compound, even if not leading to a marketed drug, contributes to the library of knowledge about chemical structures with central nervous system activity, which can be a starting point for further medicinal chemistry efforts. ontosight.ai

Contribution to Fundamental Understanding of Drug Discovery and Development Paradigms

Studies involving this compound contribute to the fundamental understanding of drug discovery and development paradigms by illustrating the process of investigating potential therapeutic compounds. researchgate.net The initial identification of this compound's anticonvulsant activity, followed by detailed structural and pharmacological characterization and comparison with existing drugs, exemplifies early-stage drug research. ncats.ionih.govnih.gov

The fact that this compound showed anticonvulsant activity in preclinical models but was not marketed highlights the complexities of drug development, which involve not only efficacy but also factors like pharmacokinetics, safety, and clinical trial outcomes. ncats.ioresearchgate.net The research on this compound has contributed data points for structure-activity relationship studies, which are a cornerstone of rational drug design within drug discovery paradigms. nih.govresearchgate.netresearchgate.netfrontiersin.org These studies aim to correlate structural features with biological activity to predict the activity of new compounds and optimize existing ones. The continued reference to this compound in comparative studies underscores its role as a historical point of reference in the scientific exploration of anticonvulsant compounds. nih.govnih.govsigmaaldrich.comdrugfuture.com

Q & A

Q. What are the established protocols for synthesizing Cyheptamide with high purity, and how can researchers validate the compound's structural integrity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation or amidation, under controlled conditions (e.g., inert atmosphere, specific catalysts). Purification methods like recrystallization or chromatography (HPLC, GC) are critical for achieving >95% purity. Structural validation requires spectroscopic techniques (NMR for functional groups, IR for bond vibrations) and crystallography (X-ray or powder diffraction) to confirm molecular geometry. Researchers should cross-reference purity assessments with established pharmacopeial standards and replicate protocols from peer-reviewed studies .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices, and what validation parameters must be reported?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity in detecting this compound in plasma or tissue homogenates. Validation must include parameters like linearity (R² ≥ 0.99), limit of detection (LOD), precision (%RSD < 15%), and recovery rates (80–120%). Matrix effects should be assessed using post-column infusion studies. Researchers must adhere to guidelines from the International Council for Harmonisation (ICH Q2(R1)) and document all validation steps transparently .

Q. How can researchers design dose-response studies to evaluate this compound’s efficacy in preclinical models while minimizing toxicity risks?

  • Methodological Answer : Use a staggered dosing regimen in animal models, starting with sub-therapeutic doses (derived from in vitro IC₅₀ values) and escalating based on pharmacokinetic (PK) data (e.g., AUC, Cₘₐₓ). Include control groups for baseline toxicity assessment. Monitor biomarkers like liver enzymes (ALT/AST) and renal function (creatinine) weekly. Statistical power analysis should determine sample size to ensure reproducibility. Reference OECD Guidelines 423 for acute toxicity testing .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro and in vivo pharmacological data for this compound?

  • Methodological Answer : Conduct comparative PK/PD modeling to identify factors like bioavailability differences or metabolite interference. Use microdialysis in target tissues to measure unbound drug concentrations. Evaluate in vitro assays for physiological relevance (e.g., 3D cell cultures vs. monolayer). Systematic reviews of existing data can highlight methodological inconsistencies (e.g., assay sensitivity, endpoint selection) that contribute to contradictions .

Q. What strategies are effective for optimizing this compound’s selectivity profile to mitigate off-target effects in complex biological systems?

  • Methodological Answer : Employ computational docking (e.g., molecular dynamics simulations) to predict binding affinities for non-target proteins. Validate findings using competitive binding assays (SPR, ITC) and gene-edited cell lines (CRISPR-KO). Structure-activity relationship (SAR) studies can guide chemical modifications, such as introducing steric hindrance groups. Cross-validate selectivity using proteome-wide affinity pulldown assays .

Q. How should researchers address conflicting reports on this compound’s mechanism of action across different experimental models?

  • Methodological Answer : Perform pathway enrichment analysis on transcriptomic or proteomic datasets from divergent models to identify conserved signaling nodes. Use orthogonal assays (e.g., FRET, knock-in/knock-out models) to confirm target engagement. Meta-analyses of published data can isolate variables like cell type-specific receptor expression or experimental timeframes. Transparent reporting of negative results is critical to resolving contradictions .

Q. What experimental frameworks are recommended for studying this compound’s long-term stability under varying storage conditions?

  • Methodological Answer : Design accelerated stability studies per ICH Q1A guidelines, exposing this compound to stressors (heat, humidity, light) and monitoring degradation via HPLC-UV/PDA. Kinetic modeling (Arrhenius equation) predicts shelf-life under standard conditions. Include polymorph screening (DSC, TGA) to assess crystal form transitions. Publish raw degradation data and statistical confidence intervals for reproducibility .

Methodological Best Practices

  • Data Contradiction Analysis : Use funnel plots or Egger’s regression to detect publication bias in existing literature. Reanalyze primary datasets (if accessible) with uniform statistical methods .
  • Experimental Reproducibility : Pre-register protocols on platforms like Open Science Framework. Share detailed supplementary materials, including instrument calibration logs and raw data .
  • Ethical Compliance : Adhere to ARRIVE 2.0 guidelines for preclinical studies and declare conflicts of interest per ICMJE recommendations .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.